![molecular formula C13H13F6N B11759825 (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine typically involves the reaction of piperidine with 3,5-bis(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often catalyzed by a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction, commonly using a reducing agent like sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the 3,5-bis(trifluoromethyl)phenyl motif and is used in organocatalysis.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: Utilized in lithium-sulfur batteries.
Uniqueness
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific piperidine ring structure combined with the 3,5-bis(trifluoromethyl)phenyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C13H13F6N |
|---|---|
分子量 |
297.24 g/mol |
IUPAC名 |
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1 |
InChIキー |
ZFVOGCUIGCWQJH-LLVKDONJSA-N |
異性体SMILES |
C1CCN[C@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
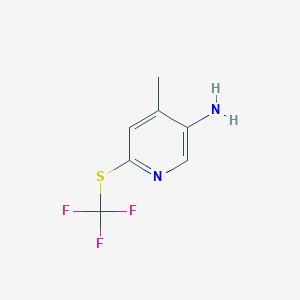
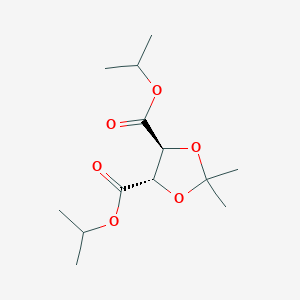
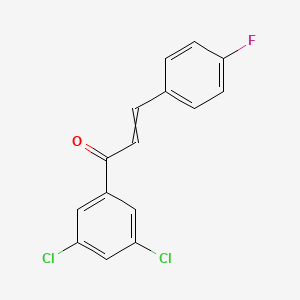
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
amine](/img/structure/B11759768.png)
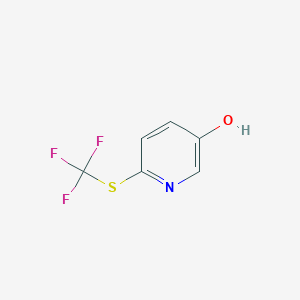
![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)

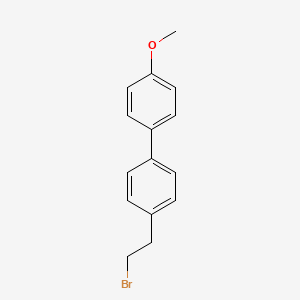
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)
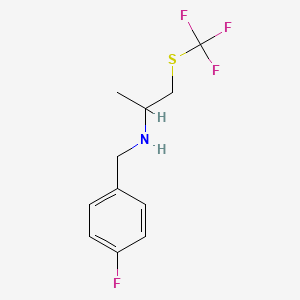
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

